molecular formula C6H5BrF3NS B13289088 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole

2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole

Cat. No.: B13289088
M. Wt: 260.08 g/mol
InChI Key: CCEYJSQJRDJIDU-UHFFFAOYSA-N
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Description

2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a trifluoromethyl group attached to the ethyl chain, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole typically involves the reaction of 4-methylthiazole with 1-bromo-2,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound.

Types of Reactions:

    Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products:

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alkane or alcohol.

Scientific Research Applications

2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

    2-(1-Bromoethyl)-4-methylthiazole: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    2-(1-Chloro-2,2,2-trifluoroethyl)-4-methylthiazole: Contains a chloro group instead of a bromo group, leading to variations in chemical behavior and biological activity.

    2-(1-Bromo-2,2,2-trifluoroethyl)-5-methylthiazole: The position of the methyl group is different, affecting the compound’s steric properties and reactivity.

Uniqueness: 2-(1-Bromo-2,2,2-trifluoroethyl)-4-methylthiazole is unique due to the presence of both a bromo and a trifluoromethyl group, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromo group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C6H5BrF3NS

Molecular Weight

260.08 g/mol

IUPAC Name

2-(1-bromo-2,2,2-trifluoroethyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H5BrF3NS/c1-3-2-12-5(11-3)4(7)6(8,9)10/h2,4H,1H3

InChI Key

CCEYJSQJRDJIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(F)(F)F)Br

Origin of Product

United States

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